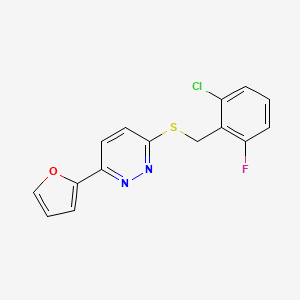

![molecular formula C19H16ClFN2O3 B2925680 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide CAS No. 848856-50-8](/img/structure/B2925680.png)

3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

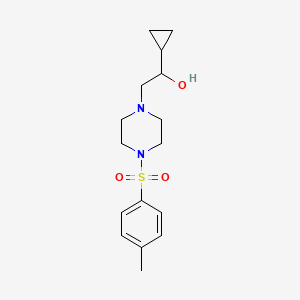

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For instance, the compound “3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile” crystallizes in the orthorhombic space group Pca 2 1 with cell parameters a = 29.1430 (3)Å, b = 4.1290 (16)Å, c = 11.205 (4)Å, Z = 4 . The structure exhibits intermolecular hydrogen bond of the type C-H…N .Wissenschaftliche Forschungsanwendungen

DNA Intercalation and Binding Affinity

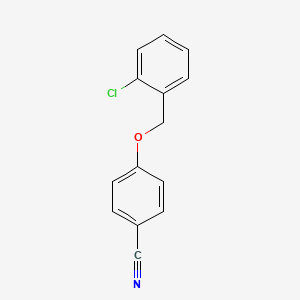

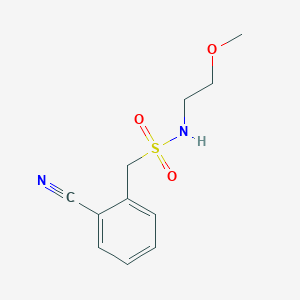

Research indicates that compounds with similar structural motifs to 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide, particularly those with cyano substituents, show enhanced binding to DNA via intercalation. These interactions, characterized by specific binding constants and influenced by electron-donating and withdrawing substituents, suggest potential applications in molecular biology for DNA interaction studies. For example, the cyano substituent significantly enhances DNA intercalation binding, a property that could be leveraged in the design of new therapeutic agents or molecular probes (Hopkins et al., 1991).

Photoluminescence and Electrochromic Properties

The synthesis and structural analysis of compounds bearing similarities to the specified chemical structure have revealed significant insights into their photoluminescent and electrochromic properties. Such compounds demonstrate potential as fluorescent solvatochromic dyes, with applications ranging from sensing technologies to the development of advanced materials with tunable optical properties. Notably, the presence of cyano and fluoro groups contributes to high fluorescence quantum yields and significant shifts in emission spectra, indicating their utility in designing fluorescent materials and devices (Johnson et al., 2006), (Sun et al., 2016).

Synthesis and Structural Insights

The chemical synthesis of closely related compounds provides a foundational understanding of the structural parameters critical for their biological and physical properties. Detailed characterizations, including X-ray crystallography and spectroscopic analyses, offer insights into the molecular conformations and interactions essential for their activity. These studies underpin the development of novel compounds with enhanced efficacy and specificity for various scientific and therapeutic applications (Ghosh et al., 1999).

Antiproliferative and Cytotoxic Activities

Research into compounds with similar structures has identified significant antiproliferative and cytotoxic activities against various cancer cell lines. These findings highlight the potential of such compounds in anticancer drug development, offering a promising avenue for the synthesis of novel therapeutic agents. The ability to induce cytotoxicity selectively in cancerous cells positions these compounds as candidates for further investigation in oncology (Parthiban et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYUWMQVMZHAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

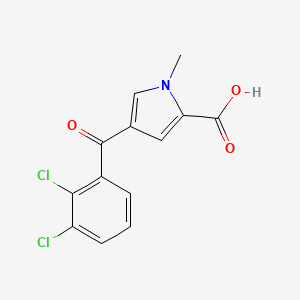

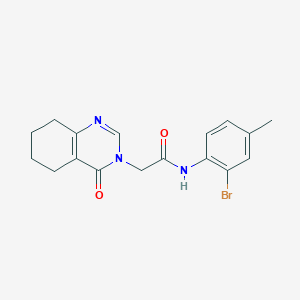

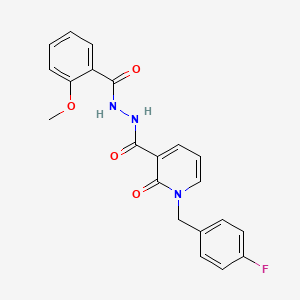

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)

![2-biphenyl-4-yl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]acetamide](/img/structure/B2925600.png)

![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2925611.png)

![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)

![1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2925620.png)